Benzyl 2-[(2-nitrophenyl)formamido]acetate
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Overview
Description
Benzyl 2-[(2-nitrophenyl)formamido]acetate is an organic compound that features a benzyl ester group, a nitrophenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(2-nitrophenyl)formamido]acetate typically involves the reaction of benzyl 2-bromoacetate with 2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(2-nitrophenyl)formamido]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Benzyl 2-[(2-aminophenyl)formamido]acetate.
Substitution: 2-[(2-nitrophenyl)formamido]acetic acid.
Oxidation: Benzyl 2-[(2-nitrophenyl)formamido]acetic acid.
Scientific Research Applications
Benzyl 2-[(2-nitrophenyl)formamido]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-[(2-nitrophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-[(2-fluoro-5-nitrophenyl)formamido]acetate: Contains a fluoro group instead of a nitro group, which may alter its reactivity and biological activity.
Benzyl 2-[(2-dimethylamino-5-nitrophenyl)formamido]acetate: Contains a dimethylamino group, which can influence its solubility and interaction with biological targets.
Uniqueness
Benzyl 2-[(2-nitrophenyl)formamido]acetate is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its specific structure also allows for potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
150374-96-2 |
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Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
benzyl 2-[(2-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C16H14N2O5/c19-15(23-11-12-6-2-1-3-7-12)10-17-16(20)13-8-4-5-9-14(13)18(21)22/h1-9H,10-11H2,(H,17,20) |
InChI Key |
PEMMBVCTNHEWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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